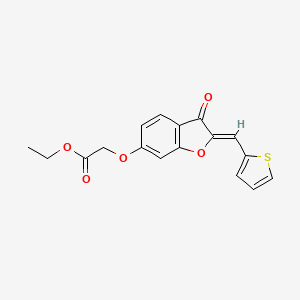

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a heterocyclic compound featuring a benzofuran core substituted with a thiophene-derived methylene group and an ethoxyacetate side chain. Its molecular formula is C₁₈H₁₄O₅S, with a molecular weight of 366.37 g/mol (calculated based on analogous structures in ). The (Z)-stereochemistry at the methylene bridge (C2 position) is critical for its spatial arrangement and intermolecular interactions .

Its synthesis likely involves condensation reactions between substituted benzofurans and thiophene aldehydes, followed by esterification (analogous to methods in ).

Properties

IUPAC Name |

ethyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-2-20-16(18)10-21-11-5-6-13-14(8-11)22-15(17(13)19)9-12-4-3-7-23-12/h3-9H,2,10H2,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAUXTUODDFPAT-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the condensation of thiophene derivatives with benzofuran derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of elemental sulfur, alkynols, and various bases or acids to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of such compounds may involve scalable methods like continuous flow synthesis, which allows for the efficient and controlled production of complex molecules. This method can be optimized for high yield and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique molecular architecture characterized by:

- Functional Groups : The presence of ester, thiophene, and benzofuran moieties contributes to its reactivity and biological activity.

- Molecular Formula : C₁₈H₁₆O₅S

- Molecular Weight : 344.38 g/mol

The structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which elucidate the arrangement of atoms within the molecule .

Medicinal Chemistry

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate has shown potential as:

- Anti-inflammatory Agent : Thiophene-based compounds have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Experimental data indicate that derivatives can exhibit IC₅₀ values in the low micromolar range .

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties, making them candidates for further investigation against various pathogens. For instance, studies on aurone alkaloids have highlighted their efficacy against Mycobacterium tuberculosis .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the development of new materials and pharmaceuticals due to its reactive functional groups.

Case Study 1: Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of thiophene derivatives similar to (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yloxy)acetate. Compounds were tested for their ability to inhibit inflammatory markers in vitro, showing promising results that warrant further exploration .

Case Study 2: Antimycobacterial Properties

Research into substituted aurone alkaloids demonstrated their potential as effective agents against tuberculosis. This aligns with the structural characteristics of (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yloxy)acetate), suggesting it may also exhibit similar antimicrobial properties .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Key Observations :

- Ester Group Variation : Ethyl and benzyl esters (e.g., ) exhibit higher lipophilicity (XLogP3 ~3.5) than methyl esters (XLogP3 ~2.9), influencing solubility and bioavailability .

Physicochemical Properties

- Solubility : The thiophene-containing derivative shows moderate solubility in polar aprotic solvents (e.g., DMSO) due to the electron-rich sulfur atom, whereas trimethoxy-substituted analogs () are less soluble due to steric bulk .

- Thermal Stability : Cyclohexane carboxylate derivatives () exhibit higher melting points (~180–185°C) compared to ethyl esters (~120–125°C), attributed to stronger van der Waals interactions .

Biological Activity

Structural Characteristics

The molecular formula of (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C18H18O4S, with a molecular weight of approximately 330.35 g/mol. The compound features an ester functional group that enhances its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activity Overview

While direct research on the biological activity of this specific compound is scarce, related compounds with similar structural motifs have been studied extensively. These studies suggest a range of potential biological activities:

- Antimicrobial Activity : Compounds containing thiophene and benzofuran moieties have been reported to exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that derivatives of benzofuran can inhibit cancer cell proliferation. For instance, certain benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, indicating that (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may also possess similar properties .

- Anticonvulsant and Analgesic Effects : Similar compounds have been evaluated for their anticonvulsant and analgesic activities in animal models. Studies on related structures have shown promise in treating conditions like epilepsy and chronic pain .

Antimicrobial Activity

A study investigating the antimicrobial effects of substituted benzo[b]thiophenes demonstrated that these compounds could inhibit the growth of drug-resistant bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and benzofuran rings significantly influenced their antibacterial potency .

Anticancer Studies

In a series of experiments focusing on the cytotoxic effects of benzofuran derivatives, one study found that specific modifications led to enhanced activity against U937 cells compared to standard chemotherapeutics like etoposide. The findings suggest that (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be a candidate for further investigation in anticancer drug development .

Anticonvulsant Evaluation

Research involving thiophene-based compounds has shown their potential as anticonvulsants. In models such as maximal electroshock and pentylenetetrazole-induced seizures, some derivatives exhibited significant protective effects, warranting further exploration into how (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate might perform in similar assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves the condensation of thiophene-2-carbaldehyde with a substituted dihydrobenzofuran precursor under acidic or basic conditions to form the (Z)-configured imine. For example, dropwise addition of ethyl chlorooxoacetate in THF to a thiophene-substituted aminobenzoic acid derivative at low temperatures (e.g., 273 K) promotes esterification and cyclization . Recrystallization from ethanol or THF yields pure crystals. Critical parameters include temperature control to avoid isomerization and solvent selection to stabilize the (Z)-configuration .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is widely used to resolve stereochemistry and validate bond lengths/angles . For intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) confirms regiochemistry, while IR spectroscopy identifies functional groups like the ester carbonyl (∼1740 cm⁻¹) and conjugated enone (∼1680 cm⁻¹) .

Q. What analytical techniques ensure purity and reproducibility in synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (<1%). Differential scanning calorimetry (DSC) monitors melting behavior to detect polymorphic variations. For reproducibility, reaction progress is tracked via thin-layer chromatography (TLC), and intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (Z)-isomer?

- Methodological Answer : The (Z)-configuration is thermodynamically favored in the thiophene-methylene linkage due to steric hindrance between the thiophene ring and dihydrobenzofuran moiety. Kinetic control via low-temperature reactions (e.g., 273 K) minimizes isomerization. Chiral auxiliaries or catalysts (e.g., organocatalysts in asymmetric aldol reactions) can further enhance enantiomeric excess, as demonstrated in analogous benzofuran derivatives .

Q. What strategies identify and characterize synthetic byproducts or degradation products?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects low-abundance byproducts (e.g., oxidation at the thiophene sulfur or ester hydrolysis). High-resolution mass spectrometry (HRMS) assigns exact masses to fragments. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines reveal degradation pathways, with NMR monitoring structural changes in stressed samples .

Q. How can computational modeling predict environmental fate or metabolic pathways?

- Methodological Answer : Density functional theory (DFT) calculates hydrolysis rate constants (e.g., ester bond lability at pH 7–9). Molecular docking studies with cytochrome P450 enzymes predict oxidative metabolism (e.g., hydroxylation at the benzofuran ring). Environmental persistence is modeled using EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.